molecular formula C21H28O3 B13397955 17-Acetyl-17-hydroxy-6-methylestra-4,6-dien-3-one

17-Acetyl-17-hydroxy-6-methylestra-4,6-dien-3-one

Cat. No.: B13397955
M. Wt: 328.4 g/mol
InChI Key: KZUIYQJTUIACIG-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 17-Acetyl-17-hydroxy-6-methylestra-4,6-dien-3-one involves multiple steps, starting from basic steroidal precursorsThe reaction conditions typically involve the use of strong acids or bases, along with specific catalysts to facilitate the desired transformations .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced techniques such as continuous flow chemistry and high-pressure reactors to ensure efficient production .

Chemical Reactions Analysis

Types of Reactions

17-Acetyl-17-hydroxy-6-methylestra-4,6-dien-3-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures and pressures to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of hydroxylated derivatives, while reduction can yield more saturated steroidal compounds .

Scientific Research Applications

17-Acetyl-17-hydroxy-6-methylestra-4,6-dien-3-one has been extensively studied for its applications in various scientific fields:

Mechanism of Action

The mechanism of action of 17-Acetyl-17-hydroxy-6-methylestra-4,6-dien-3-one involves its binding to specific steroid receptors in the body. It acts as a selective full progesterone receptor agonist, influencing various physiological processes such as menstrual cycle regulation and reproductive health. The molecular targets include progesterone receptors, and the pathways involved are related to hormone signaling and gene expression .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

17-Acetyl-17-hydroxy-6-methylestra-4,6-dien-3-one is unique due to its specific structural modifications, which confer distinct biological activities. Its selective binding to progesterone receptors and its ability to act as a full agonist make it particularly valuable in medical applications .

Properties

IUPAC Name

17-acetyl-17-hydroxy-6,13-dimethyl-1,2,8,9,10,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28O3/c1-12-10-18-16(15-5-4-14(23)11-17(12)15)6-8-20(3)19(18)7-9-21(20,24)13(2)22/h10-11,15-16,18-19,24H,4-9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZUIYQJTUIACIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2C(CCC3(C2CCC3(C(=O)C)O)C)C4C1=CC(=O)CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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